![molecular formula C15H18N4O2 B609725 (R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol CAS No. 1315485-91-6](/img/structure/B609725.png)
(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol
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Description
oJak-989 is an orally bioavailable potent JAK-1 inhibitor.
Scientific Research Applications
Neurotropic Activity of Pyrrolo[2,3-c]pyran Derivatives : A study by Paronikyan et al. (2001) focused on synthesizing condensed pyrroles, which are structurally related to the compound . They developed methods for synthesizing pyrrolo[2,3-c]pyran derivatives, which have potential neurotropic activities (Paronikyan et al., 2001).
One-pot Synthesis of Substituted Pyrrolo[3,4-b]pyridine-4,5-diones : Melekhina et al. (2019) explored the condensation of primary amines with specific acetamides, leading to the formation of dihydropyrrolone derivatives. This method could be relevant for the synthesis of compounds structurally similar to the compound of interest (Melekhina et al., 2019).
Multicomponent ‘One-pot’ Approach to Chromeno[2,3-b]pyridine Scaffolds : Elinson et al. (2019) discovered a multicomponent reaction resulting in the formation of substituted chromeno[2,3-b]pyridine scaffolds, which are important for various biomedical applications. This method could be applicable for synthesizing analogs of the given compound (Elinson et al., 2019).
Chemoenzymatic Synthesis of (R)-1-(pyridin-3-yl)-2-aminoethanol : Perrone et al. (2006) described a chemoenzymatic route to synthesize (R)-1-(pyridin-3-yl)-2-aminoethanol, a moiety in beta3-adrenergic receptor agonists, which shares a similar structural framework with the compound (Perrone et al., 2006).
Multicomponent Reaction for Tetrahydro-Spiro Pyrimidines and Quinolines : Patel et al. (2020) demonstrated a multicomponent reaction for synthesizing tetrahydro-spiro pyrimidines and quinolines under metal-free conditions. This research provides insights into the synthesis of complex heterocyclic structures similar to the compound of interest (Patel et al., 2020).
properties
IUPAC Name |
(1R)-1-[3-[(3S)-oxan-3-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(20)15-18-12-7-17-14-11(4-5-16-14)13(12)19(15)10-3-2-6-21-8-10/h4-5,7,9-10,20H,2-3,6,8H2,1H3,(H,16,17)/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQOMHTMYZRLK-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CN=C3C(=C2N1C4CCCOC4)C=CN3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CN=C3C(=C2N1[C@H]4CCCOC4)C=CN3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol |
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